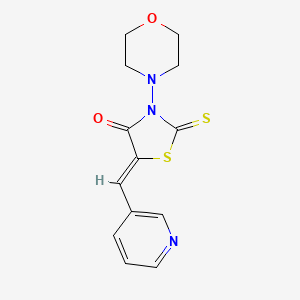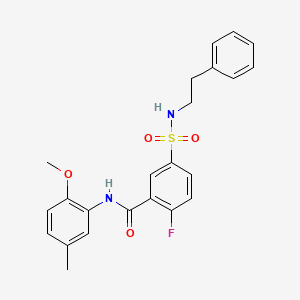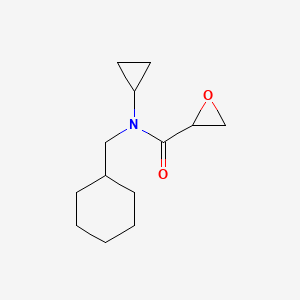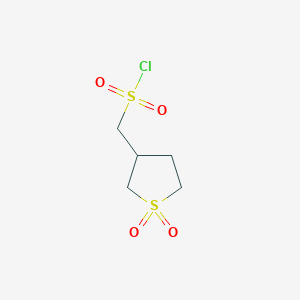
(Z)-3-Morpholino-5-(Pyridin-3-ylmethylen)-2-thioxothiazolidin-4-on
Übersicht
Beschreibung
(Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that includes a morpholine ring, a pyridine moiety, and a thioxothiazolidinone core, making it a versatile candidate for various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it a versatile building block.
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its ability to inhibit certain enzymes and pathways involved in disease progression, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable component in material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by employing microwave-assisted synthesis or sonication methods to enhance reaction rates and yields. These methods not only reduce reaction times but also improve the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism of action of (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxothiazolidinone core is known to interact with active sites of enzymes, inhibiting their activity. Additionally, the morpholine and pyridine rings contribute to its binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Benzylidene-5-(pyridin-3-ylmethylene)cyclopentanone: This compound shares the pyridine moiety and exhibits similar photophysical properties.
1,2-Bis(pyridin-3-ylmethylene)hydrazine: Another compound with a pyridine moiety, used in coordination chemistry.
Uniqueness: (Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one stands out due to its thioxothiazolidinone core, which imparts unique chemical reactivity and biological activity. The presence of the morpholine ring further enhances its versatility in chemical modifications and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-11(8-10-2-1-3-14-9-10)20-13(19)16(12)15-4-6-18-7-5-15/h1-3,8-9H,4-7H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXOVIBXABXDO-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333749 | |
| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
881817-71-6 | |
| Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2471507.png)

![(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine](/img/structure/B2471509.png)


![2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2471514.png)
![N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2471518.png)
![2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2471520.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2471526.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2471527.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)
![1-[(4-fluorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea](/img/structure/B2471529.png)
